Cas no 1019103-41-3 (N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide)
N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
- N-(2,5-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide
- 1019103-41-3
- F2318-0426
- AKOS024638677
-
- Inchi: 1S/C22H27N7O3/c1-15-13-16(2)29(26-15)21-8-7-20(24-25-21)27-9-11-28(12-10-27)22(30)23-18-14-17(31-3)5-6-19(18)32-4/h5-8,13-14H,9-12H2,1-4H3,(H,23,30)
- InChI Key: QHLXUULBRDKBLK-UHFFFAOYSA-N
- SMILES: O=C(NC1C=C(C=CC=1OC)OC)N1CCN(C2=CC=C(N=N2)N2C(C)=CC(C)=N2)CC1
Computed Properties
- Exact Mass: 437.21753775g/mol
- Monoisotopic Mass: 437.21753775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 618
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 97.6Ų
N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2318-0426-2μmol |
N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |
1019103-41-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2318-0426-5μmol |
N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |
1019103-41-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2318-0426-10μmol |
N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |
1019103-41-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2318-0426-20μmol |
N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |
1019103-41-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2318-0426-1mg |
N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |
1019103-41-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2318-0426-2mg |
N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |
1019103-41-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2318-0426-3mg |
N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |
1019103-41-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2318-0426-4mg |
N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |
1019103-41-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2318-0426-5mg |
N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |
1019103-41-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2318-0426-10mg |
N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |
1019103-41-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
Introduction to N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide (CAS No. 1019103-41-3)
N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, identified by its CAS number 1019103-41-3, represents a convergence of multiple pharmacophoric elements that make it a promising candidate for further investigation in drug discovery and development.
The molecular structure of this compound is characterized by a piperazine core, which is a common pharmacophore in many bioactive molecules. Piperazines are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in the design of drugs targeting neurological and cardiovascular diseases. In this particular compound, the piperazine ring is linked to a pyridazine moiety, which further enhances its potential bioactivity.
One of the most striking features of N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide is the presence of the 2,5-dimethoxyphenyl group. This aromatic ring substitution pattern is often associated with enhanced binding affinity and selectivity towards certain biological targets. The dimethoxy groups at the 2 and 5 positions introduce hydrophobic interactions and can influence the compound's solubility and metabolic stability, which are critical factors in drug design.
The pyridazin ring in the compound's structure is another key pharmacophoric element. Pyridazines have been widely studied for their role in various biological processes and have shown promise in the development of drugs for conditions such as inflammation, cancer, and infectious diseases. The specific substitution pattern on the pyridazine ring in this compound, namely the 3,5-dimethyl group, further fine-tunes its interaction with biological targets, potentially enhancing its efficacy and selectivity.
The combination of these structural elements—piperazine, pyridazine, and 2,5-dimethoxyphenyl]—makes N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide a versatile molecule with potential applications across multiple therapeutic areas. Recent studies have highlighted the importance of such multifunctional compounds in drug discovery, as they can offer multiple points of interaction with biological targets, leading to more potent and selective drug candidates.
In the context of current pharmaceutical research, there is a growing interest in developing small molecules that can modulate complex biological pathways. N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide fits well within this paradigm. Its unique structure suggests potential activity against targets involved in neurological disorders such as depression and anxiety. The piperazine moiety alone has been extensively studied for its role in serotonin receptor modulation, which is relevant to these conditions.
The presence of the 2,5-dimethoxyphenyl group may also contribute to the compound's potential therapeutic effects by influencing its pharmacokinetic properties. This substitution pattern can enhance binding affinity while maintaining solubility and metabolic stability, which are crucial for effective drug delivery. Additionally, the 3,5-dimethyl-substituted pyridazine ring may provide additional selectivity against off-target effects, reducing side effects associated with drug treatment.
Evidence from preclinical studies indicates that similar structural motifs have shown promise in treating various diseases. For instance, compounds containing piperazine and pyridazine moieties have been investigated for their potential in managing inflammation and pain. The unique combination of these elements in N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-y]]lpyridazin}-3-y]pipersine-l-carboxamide suggests that it may exhibit similar beneficial effects while offering improved efficacy and selectivity.
The potential applications of this compound extend beyond neurological disorders. Its structural features also suggest activity against other conditions such as cancer and cardiovascular diseases. The piperazine core can interact with kinases and other enzymes involved in tumor growth and progression. Additionally,the pyridazine ring has been shown to modulate pathways relevant to cardiovascular health,making this compound a multifaceted tool for therapeutic intervention.
In conclusion,N-(
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